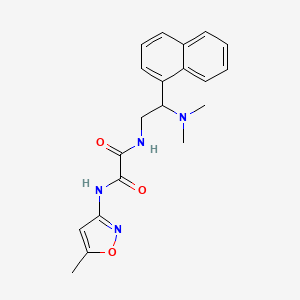

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-13-11-18(23-27-13)22-20(26)19(25)21-12-17(24(2)3)16-10-6-8-14-7-4-5-9-15(14)16/h4-11,17H,12H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPLPNMZNOJNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4, with a molecular weight of approximately 408.46 g/mol. The structure incorporates a naphthalene moiety , a dimethylamino group , and a 5-methylisoxazole component, contributing to its biological properties. The presence of the naphthalene ring enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The mechanism of action for this compound is primarily hypothesized to involve interactions with specific enzymes or receptors within biological systems. Key points include:

- Enzyme Interaction : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.

- DNA Intercalation : The naphthalene ring may intercalate into DNA, potentially impacting gene expression and cellular proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound has anticancer properties, possibly due to its ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : There is evidence indicating that it may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Some studies have suggested that it could exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | , |

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis. This suggests its potential as a novel anticancer agent .

Case Study: Antimicrobial Properties

In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating promising potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

*Molecular weight estimated based on structural similarity to .

Structural Variations and Implications

a) Aromatic Moieties

- Naphthalene vs. Indole/Phenyl : The naphthalene group in the target compound provides greater hydrophobicity compared to indole () or chlorophenyl (). This may enhance membrane permeability but reduce aqueous solubility .

- Substituted Benzyl Groups : S336 () uses a 2,4-dimethoxybenzyl group, which improves metabolic stability but reduces steric bulk compared to naphthalene.

b) Amino Substituents

- Dimethylamino vs.

- Methylthiophenyl () : Introduces sulfur-based reactivity, which could influence oxidative metabolism or disulfide bond formation.

c) Heterocyclic Components

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.